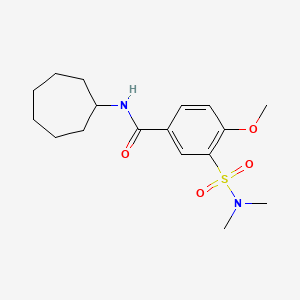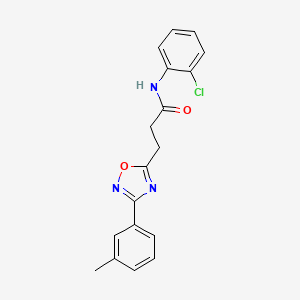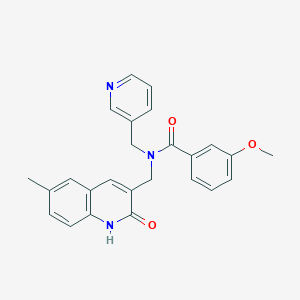
3-chloro-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential use in medicinal applications. It is a synthetic compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 3-chloro-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in tumor growth and proliferation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-chloro-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA repair mechanisms, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation, leading to decreased tumor growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in laboratory experiments include its potential antitumor, antifungal, and antibacterial activity, as well as its ability to induce DNA damage and inhibit DNA repair mechanisms. However, its limitations include its unknown mechanism of action and potential toxicity.
Orientations Futures
For the study of 3-chloro-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide include further investigation of its mechanism of action, as well as its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine its potential toxicity and safety for use in humans.
Méthodes De Synthèse
The synthesis of 3-chloro-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-6-methylquinoline in the presence of triethylamine. This reaction results in the formation of 3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, which is then treated with ethylamine to yield the final product, 3-chloro-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide.
Applications De Recherche Scientifique
3-chloro-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been studied extensively for its potential medicinal applications. It has been found to have antitumor and antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antifungal and antibacterial activity against various pathogens.
Propriétés
IUPAC Name |
3-chloro-N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-3-23(20(25)14-5-4-6-17(21)11-14)12-16-10-15-9-13(2)7-8-18(15)22-19(16)24/h4-11H,3,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYKIIRATKKJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

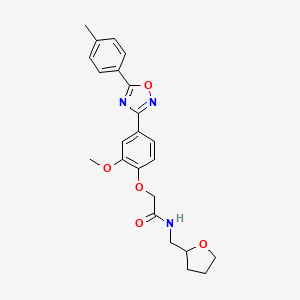
![N-tert-butyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7690914.png)
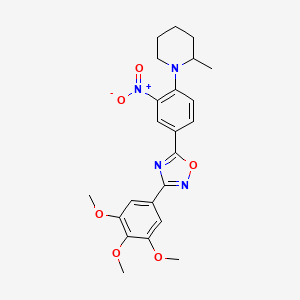
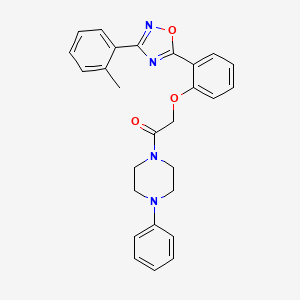
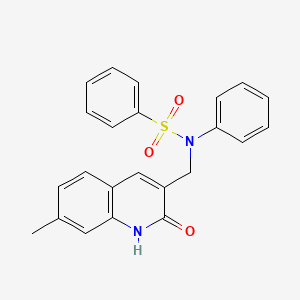
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7690923.png)

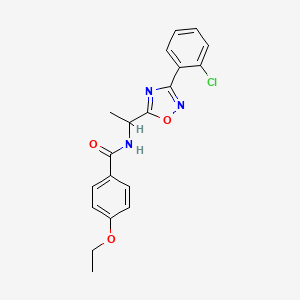
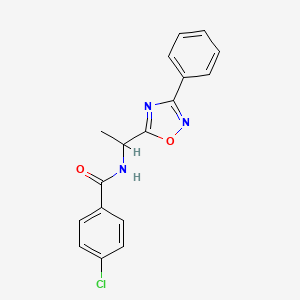
![5-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methoxy-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B7690945.png)
